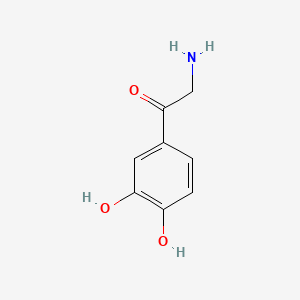
Arterenone
Descripción general
Descripción
Noradrenalone, también conocida como arterenone, es un compuesto catecolamina que desempeña un papel importante en el sistema biológico. Está estrechamente relacionada con la noradrenalina (norepinefrina), un neurotransmisor y hormona involucrada en la respuesta de lucha o huida del cuerpo. Noradrenalone es un químico orgánico de la familia de las catecolaminas, que funciona en el cerebro y el cuerpo como una hormona, un neurotransmisor y un neuromodulador .
Aplicaciones Científicas De Investigación
La noradrenalone tiene varias aplicaciones de investigación científica, incluyendo su uso en química, biología, medicina e industria. En la fisiología de los insectos, los investigadores estudian cómo la noradrenalone afecta el desarrollo de los insectos, la muda y otros procesos fisiológicos. También se utiliza en el análisis de métodos de cromatografía líquida de alta resolución (HPLC) de fase inversa . Además, se investiga la noradrenalone por sus posibles propiedades antioxidantes.
Mecanismo De Acción
La noradrenalone funciona como vasoconstrictor periférico actuando sobre los receptores alfa-adrenérgicos. También es un estimulador inotrópico del corazón y un dilatador de las arterias coronarias debido a su actividad en los receptores beta-adrenérgicos . El compuesto aumenta la resistencia vascular sistémica y mejora la presión de perfusión coronaria .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación de noradrenalone implica la reacción de cianuro de hidrógeno con 3,4-diacetoxi-benzaldehído en presencia de una enzima para producir una cianhidrina . Esta cianhidrina se procesa posteriormente para producir noradrenalone. Otro método implica la hidrólisis de cutículas de insectos, donde se genera noradrenalone como producto principal de la hidrólisis.
Métodos de Producción Industrial: En entornos industriales, la noradrenalone se produce comúnmente mediante un proceso que incluye la disolución del compuesto en agua desoxigenada o desgasificada, la filtración de la solución en una corriente de nitrógeno y su esterilización, preferiblemente usando calor . Este método asegura la producción de una solución estable e inyectable de noradrenalone.
Análisis De Reacciones Químicas
Tipos de Reacciones: La noradrenalone experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. La investigación se ha centrado principalmente en la formación de noradrenalone en lugar de sus reacciones posteriores.
Reactivos y Condiciones Comunes: La formación de noradrenalone involucra reactivos como cianuro de hidrógeno y 3,4-diacetoxi-benzaldehído . La hidrólisis de cutículas de insectos también juega un papel en su formación.
Productos Principales: El producto principal formado a partir de estas reacciones es la propia noradrenalone, que se genera a partir de la hidrólisis de cutículas de insectos.
Comparación Con Compuestos Similares
La noradrenalone es similar a otras catecolaminas como la adrenalina (epinefrina), la noradrenalina (norepinefrina) y la dopamina. Estos compuestos comparten una estructura catecol común y funcionan como neurotransmisores y hormonas dentro del cuerpo humano . La noradrenalone es única en su papel específico en la fisiología de los insectos y sus posibles propiedades antioxidantes.
Compuestos Similares:
- Adrenalina (Epinefrina)
- Noradrenalina (Norepinefrina)
- Dopamina
- Isoprenalina (una catecolamina sintética)
Las propiedades y aplicaciones distintas de la noradrenalone la convierten en un compuesto valioso en varios campos de la investigación científica.
Propiedades
IUPAC Name |
2-amino-1-(3,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFQARFTXUBHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5090-29-9 (hydrochloride) | |
| Record name | Noradrenalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10198144 | |
| Record name | Noradrenalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-61-6 | |
| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noradrenalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noradrenalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORADRENALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHR76MLA92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is arterenone formed in insect cuticle?
A1: this compound is not directly present in insect cuticle but is released upon acid hydrolysis. Research suggests it originates from N-acetyldopamine (NADA) oligomers incorporated into the cuticle during sclerotization [, ]. These oligomers likely act as cross-links and filler material within the protein-chitin matrix. Upon acid hydrolysis, these oligomers break down, releasing this compound [].
Q2: What is the role of NADA in the formation of this compound and sclerotization?
A2: NADA serves as a crucial precursor for quinonoid tanning agents in insect cuticle sclerotization []. Unlike N-acetylnorepinephrine, which is converted to its quinone form, NADA undergoes a unique conversion to its quinone methide derivative by cuticular phenoloxidase []. This quinone methide can then react with cuticular components, forming oligomers that are ultimately responsible for this compound release upon hydrolysis [, ].
Q3: What is the significance of this compound being identified in insect cuticular hydrolyzates?
A3: The presence of this compound in these hydrolyzates provides valuable insight into the chemical processes underlying cuticle sclerotization [, ]. Its identification supports the role of NADA-derived oligomers as key structural components in sclerotized cuticle. Furthermore, it highlights the complexity of the reactions involved in forming the rigid and protective exoskeleton of insects.
Q4: Are there analytical techniques used to study this compound in insect cuticle?
A4: While specific techniques for this compound analysis aren’t detailed in the provided abstracts, the research mentions techniques like solid-state NMR to analyze the composition of sclerotized cuticle []. Additionally, researchers used acid hydrolysis under varying conditions to release this compound and other catechol-related compounds from the cuticle for analysis [].
Q5: Besides insects, has this compound been studied in other contexts?
A5: Yes, this compound has been investigated for its inhibitory effects on tyrosine hydroxylase and tryptophan hydroxylase, enzymes crucial for neurotransmitter synthesis []. This suggests potential pharmacological relevance, although specific details about its mechanism of action and potential applications are not elaborated upon in the provided abstracts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


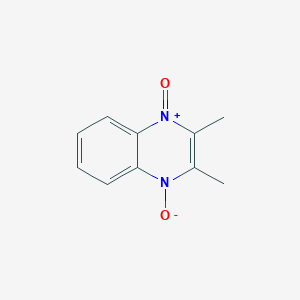
![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)

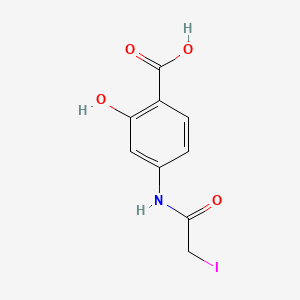

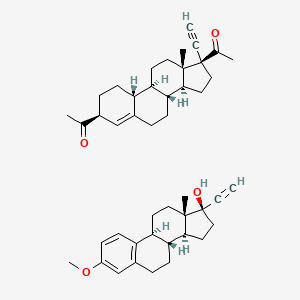

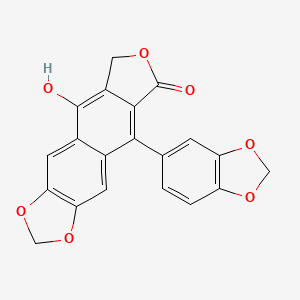
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1212860.png)
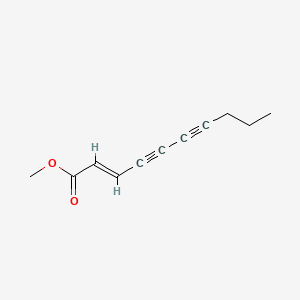

![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)
![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)
